molecular formula C23H29NO B11679274 (4-Benzylpiperidin-1-yl)(4-tert-butylphenyl)methanone

(4-Benzylpiperidin-1-yl)(4-tert-butylphenyl)methanone

Cat. No.: B11679274
M. Wt: 335.5 g/mol
InChI Key: WAMMMKMXNRIVQC-UHFFFAOYSA-N
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Description

4-Benzyl-1-(4-tert-butylbenzoyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group and a tert-butylbenzoyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(4-tert-butylbenzoyl)piperidine typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-benzylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-Benzyl-1-(4-tert-butylbenzoyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(4-tert-butylbenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl and tert-butylbenzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Benzyl-1-(4-tert-butylbenzoyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-tert-butylbenzoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoyl chloride: A precursor used in the synthesis of 4-Benzyl-1-(4-tert-butylbenzoyl)piperidine.

    1-Benzyl-4-tert-butylbenzene: A structurally related compound with similar functional groups.

Uniqueness

4-Benzyl-1-(4-tert-butylbenzoyl)piperidine is unique due to the combination of benzyl and tert-butylbenzoyl groups attached to the piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-tert-butylphenyl)methanone

InChI

InChI=1S/C23H29NO/c1-23(2,3)21-11-9-20(10-12-21)22(25)24-15-13-19(14-16-24)17-18-7-5-4-6-8-18/h4-12,19H,13-17H2,1-3H3

InChI Key

WAMMMKMXNRIVQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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